4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate
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Overview
Description
4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate is a complex organic compound with a molecular formula of C22H16FN3O4. This compound is known for its unique chemical structure, which includes an anilino group, an oxoacetyl group, and a carbohydrazonoyl group attached to a phenyl ring, which is further connected to a 2-fluorobenzoate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate typically involves multiple steps, starting with the preparation of the anilino(oxo)acetyl intermediate. This intermediate is then reacted with carbohydrazonoyl chloride under controlled conditions to form the carbohydrazonoyl derivative. Finally, this derivative is esterified with 2-fluorobenzoic acid to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorine atom in the benzoate moiety can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions typically use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution can result in various halogenated derivatives .
Scientific Research Applications
4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The anilino group can form hydrogen bonds with biological molecules, while the oxoacetyl and carbohydrazonoyl groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 2-methoxybenzoate
- 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
Uniqueness
4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate is unique due to the presence of the 2-fluorobenzoate moiety, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications .
Properties
CAS No. |
881468-12-8 |
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Molecular Formula |
C22H16FN3O4 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
[4-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]phenyl] 2-fluorobenzoate |
InChI |
InChI=1S/C22H16FN3O4/c23-19-9-5-4-8-18(19)22(29)30-17-12-10-15(11-13-17)14-24-26-21(28)20(27)25-16-6-2-1-3-7-16/h1-14H,(H,25,27)(H,26,28)/b24-14+ |
InChI Key |
NLMNDHDMQQJSOU-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3F |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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